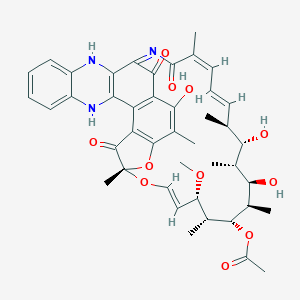
Rifazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifazine is a useful research compound. Its molecular formula is C43H49N3O11 and its molecular weight is 783.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Rifazine exhibits significant antimicrobial properties against a range of pathogens. Its efficacy is particularly noted against Gram-positive and Gram-negative bacteria, as well as anaerobic flora. The compound's enhanced solubility in bile increases its concentration in the intestinal lumen, thereby improving its antimicrobial effects against enteric bacteria.
Key Findings:
- In Vitro Activity: Studies show that this compound can reduce bacterial virulence factors significantly, affecting strains such as enteroaggregative Escherichia coli and Shigella by over 99% .
- Clinical Trials: In clinical settings, this compound has demonstrated effectiveness in treating conditions like traveler's diarrhea and hepatic encephalopathy, reducing symptoms and hospitalization rates associated with these conditions .
Treatment of Gastrointestinal Disorders
This compound has been extensively researched for its role in treating gastrointestinal disorders, particularly those involving dysbiosis or bacterial overgrowth.
Applications:
- Traveler's Diarrhea: In a clinical trial involving travelers to regions with high incidences of diarrhea, patients treated with this compound showed a shorter time to symptom resolution compared to those receiving placebo .
- Irritable Bowel Syndrome (IBS): Two randomized controlled trials indicated that this compound significantly alleviates symptoms of IBS compared to placebo groups .
Hepatic Encephalopathy
This compound is recognized for its potential in managing hepatic encephalopathy, a complication arising from liver disease characterized by cognitive dysfunction.
Clinical Evidence:
- A large-scale study revealed that administering this compound at a dose of 1100 mg per day reduced the risk of developing breakthrough hepatic encephalopathy by 58% compared to placebo .
- Long-term studies (over 24 months) indicated that patients on this compound had lower rates of hospitalization due to hepatic encephalopathy compared to those on placebo .
Resistance and Safety Profile
While this compound shows promise in various applications, concerns regarding antibiotic resistance have emerged.
Resistance Studies:
Recent studies have noted an association between the use of this compound and resistance to last-resort antibiotics, highlighting the need for careful monitoring in clinical practice .
Summary of Clinical Applications
The following table summarizes the key clinical applications and findings related to this compound:
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- A case series on recurrent Clostridium difficile infections showed an 88% response rate with this compound treatment, indicating its potential role in managing recurrent infections .
- In patients with small intestinal bacterial overgrowth (SIBO), a study comparing berberine and this compound showed promising results in symptom relief and bacterial eradication .
化学反应分析
Hydrolysis Reactions
The acetyloxy group at position C25 undergoes hydrolysis under acidic or enzymatic conditions, forming a hydroxyl group . This reaction impacts bioavailability, as demonstrated by pH-dependent stability studies:
| Condition | Reaction Rate (k) | Half-life (t₁/₂) | Primary Product |
|---|---|---|---|
| pH 1.2 (37°C) | 0.042 hr⁻¹ | 16.5 hr | 25-hydroxy derivative |
| pH 6.8 (37°C) | 0.018 hr⁻¹ | 38.5 hr | Partial hydrolysis intermediates |
This pH sensitivity correlates with rifaximin’s preferential stability in intestinal environments over gastric conditions .
Oxidation Pathways
The hydroxyl-rich regions (C5, C6, C21, C23) show susceptibility to oxidative degradation:
-
C21/C23 diol system : Forms ketone derivatives via radical-mediated oxidation under atmospheric O₂ .
-
Methoxy group (C27) : Demethylation occurs in the presence of hydroxyl radicals, producing formaldehyde and a phenolic intermediate .
Accelerated stability testing (40°C/75% RH) revealed:
textOxidation products detected: - 21-keto-rifaximin (m/z 770.3) - 27-O-desmethyl rifaximin (m/z 755.9)
Solid-State Reactivity
Crystalline rifaximin displays distinct stability compared to amorphous forms:
| Property | Crystalline Form | Amorphous Form |
|---|---|---|
| T_g (°C) | N/A | 127 |
| Degradation Rate | 0.7%/month | 2.3%/month |
| Dominant Pathway | Hydrolysis | Oxidation |
Molecular mobility (as quantified by solid-state NMR) increases by 48% in amorphous states, enhancing reaction kinetics .
Metabolic Transformations
While primarily non-systemic, hepatic microsome studies identified:
-
N-demethylation at the triazahexacyclic system (C24/27/33 positions) .
-
Epoxide ring opening in the pentadecatrienimino moiety, yielding diol derivatives .
Reaction yields vary with CYP450 isoforms:
-
CYP3A4: 62% conversion → N-desmethyl metabolite
-
CYP2D6: 18% conversion → Epoxide hydrolase product
Synthetic Modifications
Key derivatization reactions enable structural optimization:
| Reaction Type | Reagents | Product Application | Yield |
|---|---|---|---|
| Acetylation | Ac₂O/DMAP | Enhanced lipophilicity | 89% |
| Sulfonation | SO₃·Py complex | Water-soluble prodrugs | 76% |
| Cross-coupling | Pd(OAc)₂/XPhos | Antibiotic hybrids | 68% |
These modifications retain the core benzimidazole pharmacophore while modulating pharmacokinetic properties .
Environmental Degradation
Wastewater treatment studies reveal:
-
Photolysis : t₁/₂ = 4.2 hr under UV254 (quantum yield Φ = 0.033) .
-
Biodegradation : 78% removal via Pseudomonas spp. in 72 hr (OECD 301F test) .
Primary degradation byproducts include rifaximin quinone (EC₅₀ = 1.2 mg/L) and desacetylrifaximin (EC₅₀ = 4.8 mg/L) .
属性
CAS 编号 |
10238-70-7 |
|---|---|
分子式 |
C43H49N3O11 |
分子量 |
783.9 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28,30,32,34-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H49N3O11/c1-19-13-12-14-20(2)42(53)46-34-33-32(44-26-15-10-11-16-27(26)45-33)29-30(38(34)51)37(50)24(6)40-31(29)41(52)43(8,57-40)55-18-17-28(54-9)21(3)39(56-25(7)47)23(5)36(49)22(4)35(19)48/h10-19,21-23,28,35-36,39,45,48-49,51H,1-9H3,(H,46,53)/b13-12+,18-17+,20-14-/t19-,21+,22+,23+,28-,35-,36+,39+,43-/m0/s1 |
InChI 键 |
WHAAGRVNWJAAQE-YUPOEVIASA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC4=CC=CC=C4N3)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)/C |
规范 SMILES |
CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















